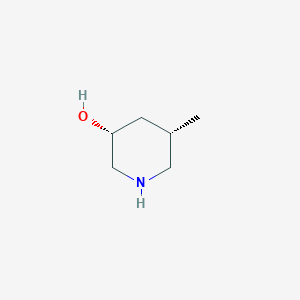
(3R,5S)-5-methylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-methylpiperidin-3-ol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of chiral centers at the 3rd and 5th positions makes it an interesting subject for stereoselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methylpiperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as (S)-6-chloro-5-carbonyl-3-hydroxyhexanoic-tert-butyl-acetate, using a biological catalyst like recombinant keto reductase. The reaction typically requires a cofactor (NAD/NADH or NADP/NADPH) and a hydrogen donor such as isopropanol. The reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their high efficiency and selectivity. The use of bio-enzyme catalysts for the preparation of chiral drugs is particularly advantageous in the pharmaceutical industry. These methods are preferred over traditional chemical reduction methods, which often require low temperatures and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce different piperidine derivatives .
Scientific Research Applications
(3R,5S)-5-methylpiperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5S)-5-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: This compound also contains a piperidine ring and multiple hydroxyl groups, making it similar in structure and reactivity.
(2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol: Another compound with a piperidine ring and multiple hydroxyl groups, used in various chemical and biological studies.
Uniqueness
(3R,5S)-5-methylpiperidin-3-ol is unique due to its specific chiral centers and the resulting stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for stereoselective synthesis and applications in various fields.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3R,5S)-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
QDPYHRSTDJTFRG-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)O |
Canonical SMILES |
CC1CC(CNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)
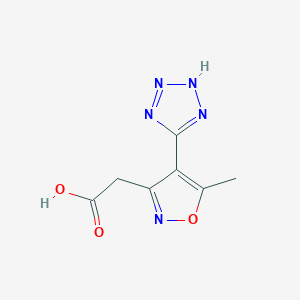
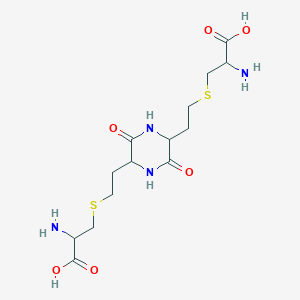
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
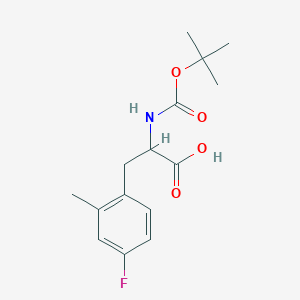
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
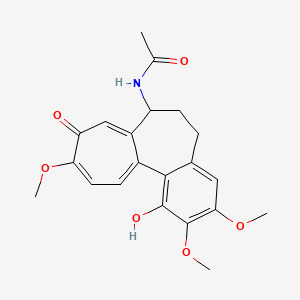
![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)

![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)
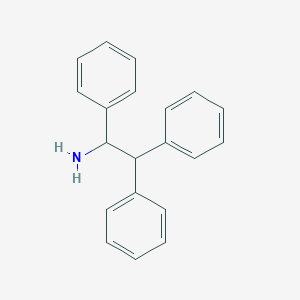
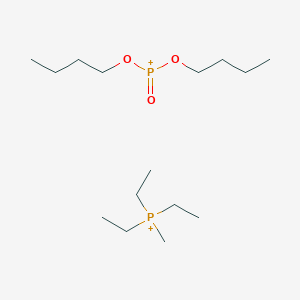
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

